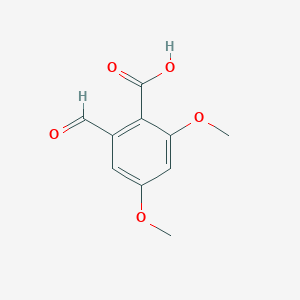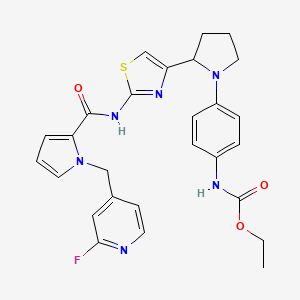
Ethyl (R)-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoropyridinyl group, a pyrrole carboxamide, and a thiazolyl pyrrolidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
作用机制
The mechanism of action of Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoropyridinyl and thiazolyl groups can enhance its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group instead of an ethyl group.
Carbamic acid derivatives: Various derivatives with different alkyl or aryl groups .
Uniqueness
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyridinyl group, in particular, can enhance its reactivity and potential therapeutic effects compared to similar compounds .
属性
分子式 |
C27H27FN6O3S |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
ethyl N-[4-[2-[2-[[1-[(2-fluoropyridin-4-yl)methyl]pyrrole-2-carbonyl]amino]-1,3-thiazol-4-yl]pyrrolidin-1-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H27FN6O3S/c1-2-37-27(36)30-19-7-9-20(10-8-19)34-14-4-5-22(34)21-17-38-26(31-21)32-25(35)23-6-3-13-33(23)16-18-11-12-29-24(28)15-18/h3,6-13,15,17,22H,2,4-5,14,16H2,1H3,(H,30,36)(H,31,32,35) |
InChI 键 |
LLCUQTXJZZAWNC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCCC2C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC(=NC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


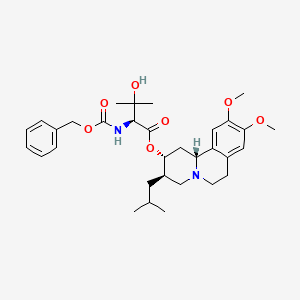
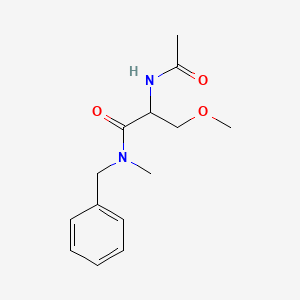

![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
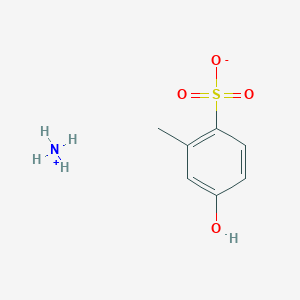
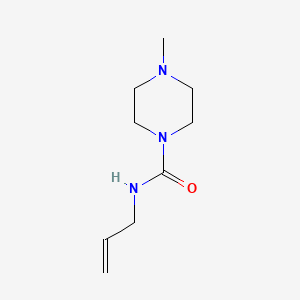
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
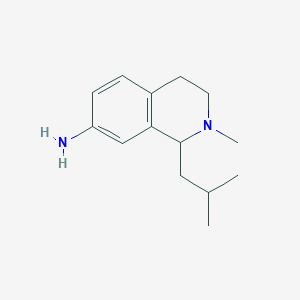

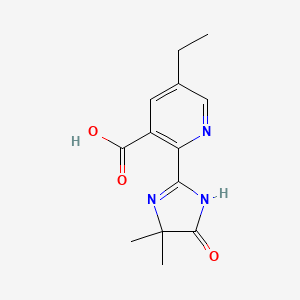
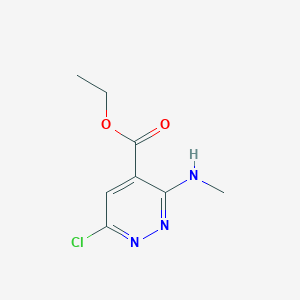
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
